molecular formula C19H19Br2NO3 B3882336 2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone

2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone

Cat. No.: B3882336
M. Wt: 469.2 g/mol
InChI Key: OABITYYYJTZDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is a brominated piperidin-4-one derivative characterized by two 5-bromo-2-hydroxyphenyl substituents at the 2- and 6-positions of the piperidinone ring, along with methyl groups at the 3- and 5-positions. The piperidin-4-one pharmacophore is well-documented for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2NO3/c1-9-17(13-7-11(20)3-5-15(13)23)22-18(10(2)19(9)25)14-8-12(21)4-6-16(14)24/h3-10,17-18,22-24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABITYYYJTZDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=C(C=CC(=C2)Br)O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the current understanding of its biological activity, including cytotoxicity against various cancer cell lines and mechanisms of action.

Chemical Structure

The compound features a piperidinone core with two 5-bromo-2-hydroxyphenyl substituents and additional methyl groups. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone exhibit significant cytotoxic effects on various cancer cell lines. The following table summarizes findings related to its biological activity:

Cell Line Cytotoxic Concentration (CC50) Mechanism of Action
Breast CancerLow micromolar rangeInduction of apoptosis via ROS accumulation
Pancreatic CancerLow micromolar rangeMitochondrial depolarization
Colon CancerLow micromolar rangeCaspase activation and cell cycle arrest
LeukemiaLow micromolar rangeProteasome inhibition
LymphomaLow micromolar rangeDNA fragmentation

The mechanisms by which 2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone exerts its effects include:

  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in sensitive cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases (specifically caspase-3 and -7) .
  • Cell Cycle Arrest : The compound causes alterations in the cell cycle, leading to an increase in the sub-G0/G1 phase population, indicative of DNA damage and subsequent apoptosis .
  • Proteasome Inhibition : Similar to other piperidone derivatives, it has been observed to inhibit proteasome activity, resulting in the accumulation of polyubiquitinated proteins and contributing to cytotoxicity .

Case Studies

Recent studies have focused on the efficacy of this compound against specific cancer types:

  • Colon Cancer : In a study involving HCT116 and HT29 colon cancer cell lines, 2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone demonstrated potent cytotoxicity with CC50 values in the low micromolar range. The mechanism was primarily through apoptosis induction .
  • Breast Cancer : Another study reported significant cytotoxic effects against breast cancer cell lines, where the compound was shown to disrupt mitochondrial function leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone

  • Molecular Formula: C₂₃H₂₉NO₅ .
  • Substituents : Methoxy (-OCH₃) groups at the 2- and 5-positions of the aryl rings.
  • Structural Features: The piperidinone ring adopts a chair conformation with equatorial orientations of aryl and methyl groups . Torsion angles (e.g., C6—C1—C2—C3 = 174.94°) indicate minimal steric hindrance between substituents. Methoxy groups participate in weak hydrogen bonding (C—H···O interactions) but lack strong donor capacity.
  • Biological Activity : Enhanced antibacterial and antifungal activity due to the electron-donating methoxy groups, which improve lipophilicity and membrane permeability .

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone

  • Molecular Formula: C₁₉H₂₀Cl₃NO .
  • Substituents : Chlorine atoms at the 4-positions of the aryl rings.
  • Structural Features: Chlorine’s electronegativity and moderate steric bulk likely influence crystal packing and intermolecular interactions. Similar chair conformation expected for the piperidinone core.
  • Biological Activity : Chlorine’s electron-withdrawing nature may enhance binding to biological targets (e.g., enzymes or receptors) via halogen bonding .

Target Compound: 2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone

  • Molecular Formula: C₁₉H₁₈Br₂NO₃ (calculated).
  • Substituents : Bromine atoms at the 5-position and hydroxyl (-OH) groups at the 2-position of the aryl rings.
  • Key Differences: Hydrogen Bonding: Hydroxyl groups act as strong hydrogen bond donors (vs. Steric and Electronic Effects: Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) increases steric bulk and polarizability, which may hinder crystal packing or enhance halogen-bonding interactions. Conformation: Likely adopts a chair conformation similar to its analogs, but torsion angles may vary due to substituent size and orientation.

Data Table: Structural and Functional Comparison

Property Target Compound 2,6-bis(2,5-dimethoxyphenyl) 2,6-bis(4-chlorophenyl)
Molecular Weight ~476.07 g/mol 399.48 g/mol 384.73 g/mol
Substituent Effects -OH (H-bond donor), -Br (halogen bond donor) -OCH₃ (weak H-bond acceptor) -Cl (halogen bond donor)
H-bond Donors/Acceptors 2 donors, 3 acceptors 0 donors, 5 acceptors 2 donors, 2 acceptors
Conformation Chair (inferred) Chair (confirmed) Chair (inferred)
Biological Implications Enhanced solubility and target affinity Improved lipophilicity Halogen-mediated target binding

Research Findings and Implications

Stereochemical Influence: The equatorial orientation of aryl groups in piperidinone derivatives minimizes steric clashes and optimizes interactions with biological targets . The target compound’s hydroxyl groups may stabilize this conformation via intramolecular hydrogen bonding.

Synthetic Accessibility : Analogous compounds (e.g., 2,6-bis(2,5-dimethoxyphenyl)) are synthesized via Mannich condensation, suggesting a feasible route for the target compound with modified aldehydes and ketones .

Crystallographic Trends : Methoxy-substituted analogs exhibit extensive hydrogen-bond networks involving uncoordinated water molecules , whereas bromo-hydroxy substituents in the target compound may favor stronger O—H···O or Br···π interactions.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Friedländer condensation : Aromatic aldehydes react with ketones (e.g., 4-piperidone derivatives) under acidic or basic conditions to form the piperidinone core.
  • Bromination : Electrophilic substitution using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) introduces bromine at the 5-position of the phenolic rings.
  • Protection/deprotection strategies : Hydroxyl groups may be protected (e.g., using acetyl or tert-butyldimethylsilyl groups) during synthesis to prevent unwanted side reactions .

Key characterization steps include ¹H/¹³C NMR for verifying substitution patterns and mass spectrometry for confirming molecular weight. For intermediates, elemental analysis ensures purity .

Basic: How is the molecular structure of this compound confirmed in solid-state studies?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) yields diffraction-quality crystals.
  • Data collection : A diffractometer (e.g., Bruker SMART) with Mo Kα radiation (λ = 0.71073 Å) is used.
  • Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and bond geometries. For example, SHELXL’s robust algorithms handle disorder or residual electron density near heavy atoms (e.g., bromine) .

Reported parameters include unit cell dimensions , R-factors (e.g., R₁ < 0.05), and hydrogen-bonding networks critical for stability .

Advanced: How are discrepancies resolved between spectroscopic data and crystallographic results?

Answer:
Discrepancies (e.g., NMR vs. SCXRD) are addressed via:

  • Dynamic effects in solution : Conformational flexibility or solvent interactions may alter NMR signals compared to static crystal structures.
  • Residual density analysis : In SCXRD, unexpected electron density near bromine or hydroxyl groups may indicate partial disorder or solvent inclusion. Refinement with anisotropic displacement parameters and occupancy adjustments resolves these issues .
  • Complementary techniques : IR spectroscopy verifies hydrogen bonding, while DFT calculations predict stable conformers .

Advanced: What strategies optimize reaction yields for brominated intermediates in this compound’s synthesis?

Answer:
Yield optimization involves:

  • Regioselective bromination : Use directing groups (e.g., hydroxyl or methyl) to control bromine placement. For example, electron-rich phenolic rings favor para-bromination .
  • Catalytic systems : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while low temperatures minimize side reactions .

Reported yields for similar brominated piperidinones exceed 70% under optimized conditions .

Advanced: How is the stereoelectronic impact of bromine and hydroxyl groups evaluated in this compound?

Answer:

  • X-ray topology : Bond length/angle analysis reveals steric strain (e.g., Br···O interactions). For instance, Br–C bond lengths (~1.90 Å) and C–Br–C angles (~120°) are compared to ideal geometries .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br∙∙∙H or O∙∙∙H contacts) influencing crystal packing .
  • Computational modeling : DFT (B3LYP/6-311G**) calculates electrostatic potential maps to visualize electron-withdrawing effects of bromine .

Basic: What analytical techniques assess purity and stability of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Mobile phases often combine methanol and buffered solutions (e.g., sodium acetate, pH 4.6) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for similar brominated aromatics).
  • Stability studies : Accelerated conditions (40°C/75% RH) monitor degradation via LC-MS .

Advanced: How is the biological activity of this compound evaluated in academic research?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determinations) against Gram-negative/-positive bacteria (e.g., E. coli, S. aureus). Compound solutions are prepared in DMSO and tested at 1–256 µg/mL .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity.
  • Structure-activity relationships (SAR) : Modifying bromine position or hydroxyl methylation identifies pharmacophoric motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone
Reactant of Route 2
2,6-bis(5-bromo-2-hydroxyphenyl)-3,5-dimethyl-4-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.